AVL-292 benzenesulfonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le spébruitinib bésylate est un inhibiteur covalent de la tyrosine kinase de Bruton, de petite taille, administré par voie orale. La tyrosine kinase de Bruton est une enzyme cruciale dans les voies de signalisation des récepteurs B et Fc, jouant un rôle important dans la prolifération et l’activation des lymphocytes B. Le spébruitinib bésylate a été étudié pour ses applications thérapeutiques potentielles dans le traitement de la polyarthrite rhumatoïde et de diverses malignités à lymphocytes B .

Méthodes De Préparation

La synthèse du spébruitinib bésylate implique plusieurs étapes. Dans un premier temps, le groupe 4-chloro de la 2,4-dichloro-5-fluoropyrimidine est substitué par le tert-butyl (3-aminophényl)carbamate en présence de N,N-diisopropyléthylamine pour obtenir un composé intermédiaire. Cet intermédiaire est ensuite transformé en spébruitinib . Les méthodes de production industrielles impliquent généralement l’optimisation de ces conditions réactionnelles pour garantir un rendement élevé et une pureté élevée du produit final.

Analyse Des Réactions Chimiques

Le spébruitinib bésylate subit divers types de réactions chimiques, notamment :

Réactions de substitution : La synthèse initiale implique des réactions de substitution où des groupes spécifiques sont remplacés pour former les composés intermédiaires souhaités.

Liaison covalente : Le spébruitinib bésylate se lie de manière irréversible au résidu cystéine du site actif de la tyrosine kinase de Bruton, inhibant ainsi son activité.

Réduction et oxydation : Ces réactions sont moins fréquentes dans la synthèse, mais peuvent être impliquées dans les voies métaboliques du composé.

Les réactifs couramment utilisés dans ces réactions comprennent la N,N-diisopropyléthylamine et le tert-butyl (3-aminophényl)carbamate. Le principal produit formé est le spébruitinib bésylate, qui est ensuite purifié pour une utilisation ultérieure.

Applications de la recherche scientifique

Le spébruitinib bésylate a une large gamme d’applications de recherche scientifique :

Chimie : Il est utilisé comme composé modèle pour étudier l’inhibition de la tyrosine kinase de Bruton et des voies de signalisation associées.

Biologie : Le spébruitinib bésylate est utilisé pour étudier le rôle de la tyrosine kinase de Bruton dans la prolifération et l’activation des lymphocytes B.

Médecine : Il a été étudié pour ses applications thérapeutiques potentielles dans le traitement de la polyarthrite rhumatoïde et de diverses malignités à lymphocytes B, notamment la leucémie lymphoïde chronique et le lymphome à cellules du manteau

Industrie : Le composé est utilisé dans le développement de nouveaux agents thérapeutiques ciblant la tyrosine kinase de Bruton.

Applications De Recherche Scientifique

Spebrutinib besylate has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study the inhibition of Bruton’s tyrosine kinase and related signaling pathways.

Biology: Spebrutinib besylate is used to investigate the role of Bruton’s tyrosine kinase in B-cell proliferation and activation.

Medicine: It has been studied for its potential therapeutic applications in treating rheumatoid arthritis and various B-cell malignancies, including chronic lymphocytic leukemia and mantle cell lymphoma

Industry: The compound is used in the development of new therapeutic agents targeting Bruton’s tyrosine kinase.

Mécanisme D'action

Le spébruitinib bésylate exerce ses effets en se liant de manière covalente au résidu cystéine du site actif de la tyrosine kinase de Bruton. Cette liaison inhibe l’activité de la kinase, bloquant ainsi les voies de signalisation en aval impliquées dans la prolifération et l’activation des lymphocytes B . L’inhibition de la tyrosine kinase de Bruton entraîne une réduction de la production de cytokines et de chimiokines inflammatoires, ce qui la rend efficace dans le traitement des maladies auto-immunes et des malignités à lymphocytes B.

Comparaison Avec Des Composés Similaires

Le spébruitinib bésylate fait partie d’une classe de composés connus sous le nom d’inhibiteurs de la tyrosine kinase de Bruton. Des composés similaires comprennent :

Propriétés

IUPAC Name |

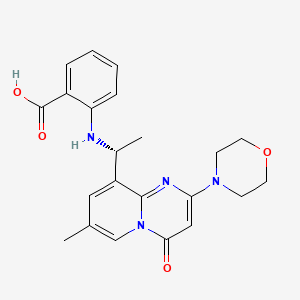

benzenesulfonic acid;N-[3-[[5-fluoro-2-[4-(2-methoxyethoxy)anilino]pyrimidin-4-yl]amino]phenyl]prop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22FN5O3.C6H6O3S/c1-3-20(29)25-16-5-4-6-17(13-16)26-21-19(23)14-24-22(28-21)27-15-7-9-18(10-8-15)31-12-11-30-2;7-10(8,9)6-4-2-1-3-5-6/h3-10,13-14H,1,11-12H2,2H3,(H,25,29)(H2,24,26,27,28);1-5H,(H,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABSXPNGWJFAPRT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CC=C(C=C1)NC2=NC=C(C(=N2)NC3=CC(=CC=C3)NC(=O)C=C)F.C1=CC=C(C=C1)S(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28FN5O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

581.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1360053-81-1 |

Source

|

| Record name | Spebrutinib besylate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1360053811 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SPEBRUTINIB BESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RC3ET192UJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.